![molecular formula C15H13N B3287546 2-(3-Methylphenyl)-1H-indole CAS No. 847237-12-1](/img/structure/B3287546.png)
2-(3-Methylphenyl)-1H-indole
Overview
Description
Scientific Research Applications
Antiproliferative and Antitopoisomerase II Activities
Research on 3-methyl-2-phenyl-1H-indoles has shown significant antiproliferative activity against various human tumor cell lines, including HeLa, A2780, and MSTO-211H. Some compounds within this series exhibited potent antitopoisomerase II activities and induced apoptosis pathways, suggesting their potential as candidates for cancer treatment (Zidar et al., 2020).
Corrosion Inhibition
Studies have demonstrated that 3-amino alkylated indoles, including those with a structure similar to 2-(3-Methylphenyl)-1H-indole, are effective corrosion inhibitors for mild steel in acidic environments. These compounds show high inhibition efficiency and act by adsorbing onto the steel surface, thus preventing corrosion (Verma et al., 2016).
Anti-inflammatory, Antioxidant, and Antimicrobial Properties
A series of 2-(2'/3'/4'/6'-substituted phenyl)-1H-indoles demonstrated significant anti-inflammatory, antioxidant, and antimicrobial activities. These findings indicate the potential of these compounds in the development of new therapeutic agents (Sravanthi et al., 2015).
Ecofriendly Fungicides and Bactericides
Indole-2,3-dione derivatives, related to the core structure of 2-(3-Methylphenyl)-1H-indole, have been studied for their potential as ecofriendly fungicides and bactericides. These compounds have demonstrated comparable antimicrobial activity and lower toxicity in comparison to standard fungicides (Singh & Nagpal, 2005).
Applications in Organic Synthesis
2-Methyl-1H-indole-3-carboxylate derivatives, closely related to 2-(3-Methylphenyl)-1H-indole, have been synthesized using a palladium-catalyzed intramolecular oxidative coupling. These compounds are significant in the synthesis of various pharmaceuticals and natural products (Bellavita et al., 2022).
properties
IUPAC Name |
2-(3-methylphenyl)-1H-indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N/c1-11-5-4-7-12(9-11)15-10-13-6-2-3-8-14(13)16-15/h2-10,16H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMNCWSEDSYGND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylphenyl)-1H-indole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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